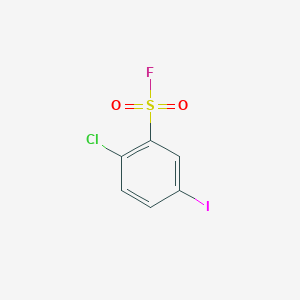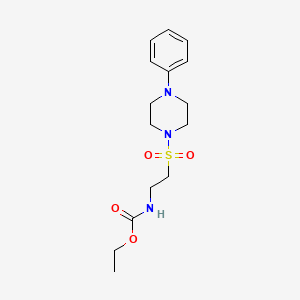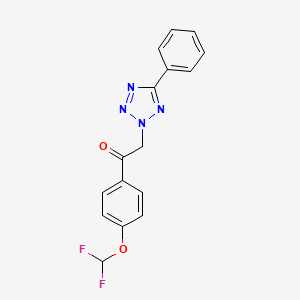
2-Chloro-5-iodobenzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-iodobenzenesulfonyl fluoride is a chemical compound with the molecular formula C6H3ClFIO2S . It is a derivative of benzenesulfonyl fluoride, which is a type of sulfonyl fluoride .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves fluorosulfonylation . Fluorosulfonyl radicals have emerged as a concise and efficient approach for producing sulfonyl fluorides . In a copper-free Sandmeyer-type fluorosulfonylation reaction, aryldiazonium salts are transformed into sulfonyl fluorides .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with chlorine, iodine, and a sulfonyl fluoride group . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
Sulfonyl fluorides, including this compound, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They can participate in a variety of chemical reactions, including fluorosulfonylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its molecular weight is 320.51 . More detailed properties such as melting point, boiling point, solubility, and spectral data can be obtained through experimental measurements .Scientific Research Applications
Fluorination of Aliphatic C-H Bonds
2-Chloro-5-iodobenzenesulfonyl fluoride has been explored in the context of fluorinating aliphatic C-H bonds. A manganese catalyst facilitates the transfer of fluoride to a range of hydrocarbons, leveraging a hypervalent iodine-based oxidant. This approach introduces fluorine into inert hydrocarbons under mild conditions, showcasing the growing importance of fluorinated organic compounds in drug development and other fields. The process yields selective fluorination at previously inaccessible sites, demonstrating the compound's role in advancing fluorination techniques (Liu et al., 2012).
Removal of Halogen Anions from Aqueous Solutions
Layered double hydroxides (LDHs) and their applications in removing various halogen anions, including fluorine and iodine species, from aqueous solutions, indicate potential uses of this compound in environmental remediation. These substances, through processes like anion exchange and surface adsorption, significantly reduce the concentration of target anions, highlighting the importance of such compounds in treating contaminated water (Theiss et al., 2014).
Synthesis of Fluorinated Compounds
The compound plays a crucial role in the synthesis of ethenesulfonyl fluoride (ESF), a precursor for various fluorinated compounds. A two-step, on-water procedure outlines the efficient production of ESF, demonstrating the practicality and scalability of synthesizing fluorinated intermediates, which are pivotal in organic and medicinal chemistry (Zheng et al., 2016).
Photocatalytic Fluorination
Photocatalytic fluorination of unactivated C-H bonds represents another innovative application. This process, leveraging the compound's fluorination capabilities, enables the direct introduction of fluorine atoms into complex organic molecules. Such advancements are critical for the development of new drugs and radiotracers for positron emission tomography imaging, showcasing the compound's significant impact on pharmaceutical research (Halperin et al., 2014).
Reactivity with Halohydrocarbons
Research into the reactivity of iodoperfluoro-3-oxaundecylsulfonyl fluoride with halohydrocarbons through organometallic intermediates highlights potential applications in synthesizing various fluorosulfonates. These reactions yield derivatives with diverse functional groups, underscoring the versatility of this compound in facilitating the synthesis of complex fluorinated molecules (Omotowa et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions of research on 2-Chloro-5-iodobenzenesulfonyl fluoride and similar compounds could involve exploring their potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science . Further studies could also focus on improving the synthesis methods and understanding the mechanisms of their reactions .
properties
IUPAC Name |
2-chloro-5-iodobenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFIO2S/c7-5-2-1-4(9)3-6(5)12(8,10)11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOATUJOXBVESKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)S(=O)(=O)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFIO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2592834.png)

![3-Benzylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2592837.png)
![2-(4-fluorophenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]butanamide](/img/structure/B2592838.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-ethoxybenzyl)piperidine-3-carboxamide](/img/structure/B2592839.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)

![N-(3-chloro-2-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2592843.png)


![2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2592853.png)

![2-[[Cyclohexyl(oxo)methyl]amino]-1,3-benzothiazole-6-carboxylic acid methyl ester](/img/structure/B2592856.png)
![2-cinnamamido-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2592857.png)